



# Application Notes and Protocols for Phase 2 Clinical Trials of Frunexian

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Frunexian is a novel, intravenous, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2] By selectively targeting FXIa, Frunexian has the potential to provide effective anticoagulation while minimizing the bleeding risks associated with broader-acting anticoagulants.[1] Phase 1 clinical trials have demonstrated that Frunexian is well-tolerated and exhibits a predictable dose-proportional anticoagulant effect.[2] [3][4] These application notes provide a detailed experimental design for a Phase 2 clinical trial to evaluate the efficacy and safety of Frunexian for the prevention of thrombosis in acute care settings, specifically in patients undergoing cardiopulmonary bypass (CPB) during cardiac surgery and in patients with central venous catheters (CVCs).

# **Mechanism of Action and Signaling Pathway**

**Frunexian** selectively inhibits Factor XIa, a serine protease that plays a critical role in the amplification of the coagulation cascade. FXIa activates Factor IX, which in turn leads to the conversion of prothrombin to thrombin and subsequent fibrin clot formation. By blocking FXIa, **Frunexian** effectively dampens the propagation of the intrinsic pathway of coagulation, which is particularly important in the context of contact activation, such as with medical devices.





Click to download full resolution via product page

Caption: Frunexian inhibits Factor XIa, a critical step in the intrinsic coagulation pathway.

## **Phase 1 Study Data Summary**

Two Phase 1 studies in healthy volunteers have been completed.[2] A randomized, placeboand positive-controlled, sequential, ascending-dose study in healthy Chinese adult volunteers provides key pharmacokinetic (PK) and pharmacodynamic (PD) data for intravenous **Frunexian** administered as a continuous infusion for 5 days.

| Dose (mg/kg/h) | Mean Maximum<br>aPTT Ratio to<br>Baseline | Mean Maximum<br>Inhibition of FXIa | Mean Half-life (h) |
|----------------|-------------------------------------------|------------------------------------|--------------------|
| 0.3            | 1.33                                      | -56.14%                            | 1.15 - 1.43        |
| 0.6            | 1.46                                      | -75.21%                            | 1.15 - 1.43        |
| 1.0            | 1.59                                      | -83.25%                            | 1.15 - 1.43        |
| 1.5            | 1.80                                      | -92.25%                            | 1.15 - 1.43        |
| 2.25           | 1.92                                      | -95.66%                            | 1.15 - 1.43        |
| Placebo        | 1.04                                      | -6.07%                             | N/A                |

Data from a Phase 1 study in healthy Chinese adult volunteers.[5]



**Frunexian** was generally well-tolerated with no bleeding events reported in the Phase 1 studies.[4][5] Steady state was rapidly achieved, and the drug was quickly cleared after cessation of the infusion.[4]

## **Phase 2 Experimental Design**

A Phase 2, randomized, open-label, active-comparator, dose-ranging study is proposed to evaluate the efficacy and safety of **Frunexian** for the prevention of thrombotic events in two distinct patient populations at high risk for device-related thrombosis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cadrenal.com [cadrenal.com]
- 2. cadrenal.com [cadrenal.com]
- 3. Cadrenal Therapeutics, Inc. TradingView News [tradingview.com]
- 4. Cadrenal Therapeutics, Inc. | Nasdaq [nasdaq.com]
- 5. Frunexian Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Phase 2 Clinical Trials of Frunexian]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829284#experimental-design-for-phase-2-clinical-trials-of-frunexian]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com